molecular formula C11H10N2O3 B2942631 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 719-58-4

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No. B2942631
CAS RN: 719-58-4
M. Wt: 218.212
InChI Key: NJQWKPUMNAVRLV-UHFFFAOYSA-N
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Patent
US05391549

Procedure details

A solution of 25 g 3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline, 100 g sodium hydroxide, 400 ml ethanol and 100 ml water was stirred at 70° C. for 3 hr. After the removal of ethanol by evaporation, to the mixture was added conc. hydrochloric acid to precipitate crystalline materials. Precipitates were separated by filtration, washed with water, ethyl ether/ethanol and dried to yield 25.6 g of the desired compound. Mp.=206°-208° C.
Name
3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH2:14][CH3:15])[N:4]=1)#N.[OH-:16].[Na+].C(O)C.[OH2:21]>>[CH2:14]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12](=[O:13])[C:3]([C:1]([OH:21])=[O:16])=[N:4]1)[CH3:15] |f:1.2|

Inputs

Step One
Name
3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline
Quantity
25 g
Type
reactant
Smiles
C(#N)C1=NN(C2=CC=CC=C2C1=O)CC
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of ethanol
CUSTOM
Type
CUSTOM
Details
by evaporation
ADDITION
Type
ADDITION
Details
to the mixture was added conc. hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to precipitate crystalline materials
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with water, ethyl ether/ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C(C2=CC=CC=C12)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.